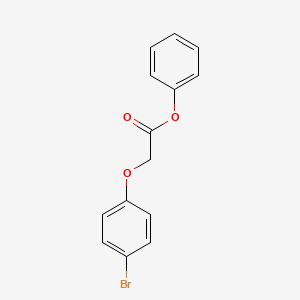

phenyl (4-bromophenoxy)acetate

Description

Phenyl (4-bromophenoxy)acetate is an ester derivative featuring a bromophenoxy group attached to an acetate backbone. Its molecular formula is C₁₄H₁₁BrO₃, with a molecular weight of 307.14 g/mol. The compound is synthesized via esterification reactions involving p-bromophenol derivatives and chloroacetate esters, as demonstrated in the preparation of coordination polymers with nickel(II) .

Properties

IUPAC Name |

phenyl 2-(4-bromophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-11-6-8-12(9-7-11)17-10-14(16)18-13-4-2-1-3-5-13/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGKLAHTWLEPMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl (4-bromophenoxy)acetate can be synthesized through several methods. One common approach involves the reaction of phenyl acetate with 4-bromophenol in the presence of a base, such as potassium carbonate, and a suitable solvent, like acetone. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Another method involves the use of Suzuki-Miyaura coupling, where phenylboronic acid is coupled with 4-bromophenyl acetate in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Hydrazone Derivatives

Methyl 4-bromophenylacetate reacts with hydrazine to form 2-(4-bromophenyl)acetohydrazide , which can further undergo condensation with aldehydes to form double bonds .

Key Reaction :

textMethyl ester + Hydrazine → Hydrazide intermediate Hydrazide + Aldehydes → Double-bonded hydrazones

Cross-Coupling Reactions

Ethyl 4-bromophenylacetate participates in Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids to form biaryl compounds .

Reaction Conditions :

-

Catalyst: Pd(OAc)₂

-

Base: K₃PO₄ or Na₂CO₃

Example :

textEthyl 4-bromophenylacetate + Phenyl boronic acid → Ethyl (4-phenylphenyl)acetate

Pharmaceutical Conjugates

4-Bromophenylacetic acid reacts with plant protoplasts to form 4-bromophenylacetyl-L-aspartic acid , a conjugated amino acid derivative .

Bromination and Substitution

α-Bromophenylacetic acids (e.g., 4-bromophenylacetic acid) can be synthesized via bromination of phenylacetic acid or mandelic acid derivatives .

Key Methods :

-

Electrophilic substitution : Bromine + HgO on phenylacetic acid .

-

Strecker reaction : Benzaldehyde + KCN → Mandelonitrile → Hydrolysis .

Limitations and Considerations

-

Phenoxy Ester Specificity : The exact compound phenyl (4-bromophenoxy)acetate is not addressed in the provided sources. Its reactions may involve similar ester hydrolysis, alkylation, or coupling strategies but would require targeted literature review.

-

Data Gaps : No experimental data (e.g., reaction yields, conditions) for the phenoxy ester are available in the provided materials.

Scientific Research Applications

Phenyl (4-bromophenoxy)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving esterification and substitution reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and cellular processes.

Medicine: Explored for its potential as a drug candidate due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of phenyl (4-bromophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, its antimicrobial activity is believed to result from the disruption of cell membranes and inhibition of protein synthesis . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Core Structural Features

Phenyl (4-bromophenoxy)acetate is characterized by:

- A phenoxy group at the 4-position substituted with bromine.

- An acetate ester linked to a phenyl group.

Comparisons with structurally related compounds reveal variations in substituents and their electronic effects:

Key Insight: The bromine atom in this compound increases lipophilicity (logP ~4.7) compared to amino or chloro analogs, influencing solubility and reactivity .

This compound

Synthesized via:

Alkylation of p-bromophenol with methyl chloroacetate.

Hydrazide formation for coordination complexes (e.g., Ni(II) polymer synthesis) .

Physical and Chemical Properties

Key Insight : Higher molecular weight and bromine content correlate with elevated boiling points and reduced aqueous solubility .

Q & A

Q. What are the common synthetic routes for preparing phenyl (4-bromophenoxy)acetate, and what factors influence the choice of reaction conditions?

this compound is typically synthesized via esterification between 4-bromophenol and phenyl chloroacetate or via nucleophilic substitution using a bromophenol derivative and an acetylating agent. Key factors include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide) improve ester bond formation .

- Solvent compatibility : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation . Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can researchers characterize the purity and structure of this compound?

- Chromatography : GC or HPLC with UV detection (λ = 254 nm) assesses purity (>98% by GC, as per industrial standards) .

- Spectroscopy :

- ¹H/¹³C NMR identifies key signals (e.g., aromatic protons at δ 6.8–7.4 ppm, acetate methyl at δ 2.1–2.3 ppm) .

- IR spectroscopy confirms ester carbonyl (C=O) absorption at ~1740 cm⁻¹ .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye irritation .

- Ventilation : Use fume hoods due to potential respiratory irritancy .

- Disposal : Follow hazardous waste protocols (e.g., neutralization before disposal) to mitigate aquatic toxicity .

Q. What solvents are compatible with this compound for use in experimental procedures?

- Primary solvents : Ethanol (33% solubility in 90% ethanol), DCM, or THF .

- Avoidance : Strong oxidizers (e.g., HNO₃) and bases to prevent ester hydrolysis .

Advanced Research Questions

Q. What strategies are effective in minimizing by-product formation during the synthesis of this compound?

- Stoichiometric precision : Maintain a 1:1 molar ratio of 4-bromophenol to acetylating agent to reduce di-ester by-products .

- Temperature modulation : Lower reaction temperatures (40–50°C) minimize thermal decomposition .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance regioselectivity in esterification .

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing bromine group activates the aromatic ring for electrophilic substitution but deactivates it toward nucleophilic attacks. This dual behavior:

- Facilitates : Suzuki coupling (via bromine as a leaving group) to generate biaryl derivatives .

- Hinders : Hydrolysis under basic conditions unless strong nucleophiles (e.g., Grignard reagents) are used .

Q. How can computational chemistry methods predict the physicochemical properties of this compound?

- Molecular dynamics simulations : Estimate solubility parameters (logP ≈ 3.2) and partition coefficients .

- Density functional theory (DFT) : Predicts vibrational frequencies (IR) and electrostatic potential maps for reaction site identification .

- QSAR models : Correlate bromine's electronegativity with bioactivity in drug discovery pipelines .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound samples?

- GC-MS : Detects volatile impurities (e.g., residual solvents) with detection limits <0.01% .

- ICP-OES : Quantifies heavy metals (e.g., Pb, Cd) to meet purity standards (<0.001% Pb) .

- HPLC-PDA : Monitors hydrolytic degradation products (e.g., 4-bromophenol) under accelerated stability testing (40°C/75% RH) .

Q. How can researchers investigate the degradation pathways of this compound under various environmental conditions?

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Monitor via LC-MS to identify cleavage products (e.g., acetic acid, 4-bromophenol) .

- Photolysis : Expose to UV light (λ = 254 nm) and analyze radical intermediates using ESR spectroscopy .

- Ecotoxicity assays : Evaluate aquatic toxicity (e.g., Daphnia magna LC₅₀) to assess environmental persistence .

Q. What role does this compound play in designing prodrugs or enzyme inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.